Palladium;2-phenylaniline;tricyclohexylphosphane;chloride Palladium;2-phenylaniline;tricyclohexylphosphane;chloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC16562434
InChI: InChI=1S/C18H33P.C12H11N.ClH.Pd/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;;/h16-18H,1-15H2;1-9H,13H2;1H;/p-1
SMILES:
Molecular Formula: C30H44ClNPPd-
Molecular Weight: 591.5 g/mol

Palladium;2-phenylaniline;tricyclohexylphosphane;chloride

CAS No.:

Cat. No.: VC16562434

Molecular Formula: C30H44ClNPPd-

Molecular Weight: 591.5 g/mol

* For research use only. Not for human or veterinary use.

Palladium;2-phenylaniline;tricyclohexylphosphane;chloride -

Specification

Molecular Formula C30H44ClNPPd-
Molecular Weight 591.5 g/mol
IUPAC Name palladium;2-phenylaniline;tricyclohexylphosphane;chloride
Standard InChI InChI=1S/C18H33P.C12H11N.ClH.Pd/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;;/h16-18H,1-15H2;1-9H,13H2;1H;/p-1
Standard InChI Key WBTWEZSUMQNZEV-UHFFFAOYSA-M
Canonical SMILES C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.C1=CC=C(C=C1)C2=CC=CC=C2N.[Cl-].[Pd]

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Formula

Palladium;2-phenylaniline;tricyclohexylphosphane;chloride is defined by the molecular formula C₃₀H₄₄ClNPPd⁻, with a molecular weight of 591.5 g/mol. The compound comprises:

  • A palladium(II) ion as the central metal atom.

  • A tricyclohexylphosphane (PCy3) ligand, which donates electron density through its phosphorus atom.

  • A 2-phenylaniline ligand, featuring an aromatic amine group.

  • A chloride ion acting as a counterion .

The combination of these ligands creates a sterically hindered environment around the palladium center, which is critical for stabilizing reactive intermediates during catalytic cycles .

Structural Analysis and Conformational Properties

The compound’s 2D structure reveals a tetracoordinated palladium center, with PCy3, 2-phenylaniline, and chloride occupying distinct coordination sites. The tricyclohexylphosphane ligand’s bulky cyclohexyl groups impose significant steric constraints, reducing aggregation tendencies and enhancing solubility in nonpolar solvents . Meanwhile, the 2-phenylaniline ligand contributes π-electron density, facilitating electron transfer processes during catalysis .

Attempts to generate a 3D conformational model have been hindered by computational limitations, as the presence of unsupported elements (e.g., palladium-phosphorus bonds) complicates force field calculations .

Table 1: Key Physical and Chemical Properties

PropertyValueSource
Molecular FormulaC₃₀H₄₄ClNPPd⁻
Molecular Weight591.5 g/mol
IUPAC NamePalladium;2-phenylaniline;tricyclohexylphosphane;chloride
CAS NumberNot publicly disclosed
SolubilityOrganic solvents (e.g., toluene, CPME)

Synthesis and Preparation

Synthetic Routes

The synthesis of palladium;2-phenylaniline;tricyclohexylphosphane;chloride typically involves ligand substitution reactions starting from palladium precursors. A common method employs palladium dichloride (PdCl₂) reacted with tricyclohexylphosphane and 2-phenylaniline in the presence of a reducing agent :

PdCl2+3PCy3+2-phenylanilineH2, COPd(PCy3)(2-phenylaniline)Cl+byproducts\text{PdCl}_2 + 3\,\text{PCy}_3 + \text{2-phenylaniline} \xrightarrow{\text{H}_2,\ \text{CO}} \text{Pd(PCy}_3\text{)(2-phenylaniline)Cl}^- + \text{byproducts}

This reaction proceeds under inert conditions in solvents like toluene or cyclopentyl methyl ether (CPME) . The use of carbon monoxide (CO) as a reductant facilitates the reduction of Pd(II) to Pd(0), which subsequently undergoes oxidative addition with the ligands .

Optimization Challenges

Key challenges in synthesis include:

  • Ligand stoichiometry: Excess PCy3 (2–5 equivalents per Pd atom) is required to prevent palladium black formation .

  • Solvent selection: Polar aprotic solvents (e.g., DMF) accelerate ligand hydrolysis, while nonpolar solvents improve yield .

  • Temperature control: Reactions typically proceed at 120–130°C to overcome kinetic barriers .

Catalytic Applications

Cross-Coupling Reactions

Palladium;2-phenylaniline;tricyclohexylphosphane;chloride excels in C–N bond-forming reactions, such as the coupling of aryl phosphates with amines . For example, in the presence of Mor-DalPhos as a cocatalyst, it facilitates the synthesis of secondary amines with yields up to 99% :

Ar–OP(O)(OPh)2+R–NH2Pd, baseAr–NHR+byproducts\text{Ar–OP(O)(OPh)}_2 + \text{R–NH}_2 \xrightarrow{\text{Pd, base}} \text{Ar–NHR} + \text{byproducts}

The bulky PCy3 ligand prevents undesired β-hydride elimination, enabling the use of aliphatic amines without side reactions .

Hydrocarbonylation and Alkoxycarbonylation

The complex also mediates hydrocarbonylation of chlorinated aromatics, a transformation traditionally challenging due to the inertness of C–Cl bonds . For instance, chlorobenzene can be converted to benzaldehyde derivatives under CO atmosphere:

Ph–Cl+CO+H2PdPh–CHO+HCl\text{Ph–Cl} + \text{CO} + \text{H}_2 \xrightarrow{\text{Pd}} \text{Ph–CHO} + \text{HCl}

This reactivity stems from the ligand’s ability to stabilize Pd(0) intermediates, which are pivotal in oxidative addition steps .

Table 2: Catalytic Performance in Cross-Coupling Reactions

Substrate PairYield (%)ConditionsSource
Triphenylphosphate + N-methylaniline95[Pd], K₂CO₃, CPME, 130°C
4-Chlorotoluene + CO82[Pd], H₂, toluene, 120°C

Mechanistic Insights

Role of the Ligand Environment

The PCy3 ligand serves dual roles:

  • Steric protection: Its cyclohexyl groups shield the palladium center, minimizing dimerization.

  • Electronic modulation: The strong electron-donating capacity of PCy3 increases electron density at Pd, facilitating oxidative addition of aryl halides .

The 2-phenylaniline ligand participates in substrate precoordination, aligning reactants for efficient bond formation. This is evidenced by kinetic studies showing rate acceleration in the presence of aromatic amines .

Catalytic Cycle

The proposed cycle involves:

  • Oxidative addition: Pd(0) inserts into the C–X bond (X = Cl, OPh).

  • Transmetallation: Amine or CO coordinates to Pd(II).

  • Reductive elimination: Formation of the desired bond (C–N, C–O) regenerates Pd(0) .

Comparative Advantages and Limitations

Advantages Over Traditional Catalysts

  • Enhanced stability: The PCy3 ligand extends catalyst lifetime by preventing Pd aggregation .

  • Broad substrate scope: Tolerates electron-deficient and sterically hindered substrates .

  • Mild conditions: Operates at lower temperatures compared to Pd/PPh₃ systems .

Limitations

  • Sensitivity to oxygen: Requires strict anaerobic conditions.

  • Cost: High ligand loading (2–5 equivalents per Pd) increases expense .

Future Directions

Ligand Engineering

Designing hybrid ligands combining PCy3’s bulk with electron-withdrawing groups could further enhance activity. For example, fluorinated cyclohexyl groups may improve oxidative addition kinetics.

Industrial Scale-Up

The gram-scale synthesis of amines (e.g., 87% yield for N-methylaniline coupling) demonstrates feasibility . Future work should address solvent recovery and catalyst recycling to reduce costs.

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